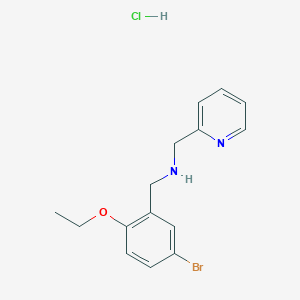
2-(benzylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
Übersicht
Beschreibung
2-(benzylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a thiazole ring and a benzylidene moiety. Its unique chemical structure makes it an attractive target for researchers interested in investigating its potential biological activities.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act through the inhibition of key signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of important enzymes involved in these pathways, leading to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-(benzylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antimicrobial activity against a variety of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(benzylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its potent anti-cancer activity. This makes it an attractive target for researchers interested in investigating potential cancer therapies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(benzylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One promising area of research is in the development of new cancer therapies based on this compound. Researchers may also investigate the potential use of this compound in other areas, such as anti-inflammatory or antimicrobial treatments. Additionally, further studies may be conducted to elucidate the exact mechanism of action of this compound and its potential interactions with other signaling pathways.
Wissenschaftliche Forschungsanwendungen
2-(benzylthio)-4-(2-bromo-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit a range of potential biological activities. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this thiazole derivative has potent anti-cancer activity against a variety of cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in these cells.
Eigenschaften
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S2/c1-23-16-9-13(14(20)10-17(16)24-2)8-15-18(22)26-19(21-15)25-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMVTBGHMBXSHI-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-dimethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834165.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}phenyl)acetamide](/img/structure/B4834171.png)
![N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4834183.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4834198.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B4834208.png)
![2-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4834213.png)
![5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4834224.png)

![N-cyclopropyl-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4834244.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4834247.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4834257.png)